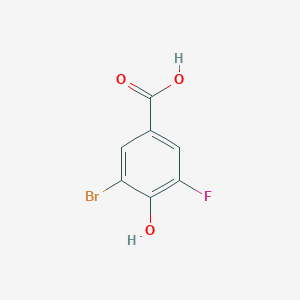

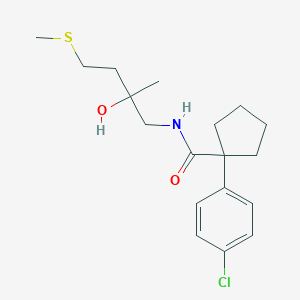

![molecular formula C10H12ClNO5S B2757435 2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-45-1](/img/structure/B2757435.png)

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid (CMEBSA) is a synthetic compound with a broad range of applications in the fields of science and technology. It is a versatile compound with a wide range of properties, including high acidity, low volatility, and a low melting point. CMEBSA is used in a variety of applications, including drug design, chemical synthesis, and material science. In particular, it has been used extensively in the synthesis of novel drugs and materials.

Aplicaciones Científicas De Investigación

Toxicity Assessment

Research on the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, indicates that these compounds exhibit low to moderate toxicity levels. Studies conducted on white laboratory rats to assess the toxic properties of various derivatives revealed that these compounds, including the 2-methoxy-5-sulfamoylbenzoic acid, are classified as low hazard (Gorokhova et al., 2020) Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.

Synthesis and Industrial Applications

A study on the industrial scale-up process for the synthesis of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy, showcases the practical and scalable methods for synthesizing benzoic acid derivatives (Zhang et al., 2022) Novel and Practical Industrial Process Scale-Up.

Chemical Transformations and Environmental Impact

The study of the transformation mechanism of benzophenone-4 in chlorination disinfection processes provides insight into the chemical transformations benzoic acid derivatives can undergo in environmental contexts. This research reveals the formation of various chlorinated by-products and their potential impacts on water treatment systems (Xiao et al., 2013) Transformation mechanism of benzophenone-4.

Hydrolysis Mechanisms

Research into the kinetics and hydrolysis mechanism of related sulfonylurea herbicides provides valuable information on the chemical stability and degradation pathways of sulfamoylbenzoic acids in different pH conditions, which could be relevant for understanding the environmental fate of similar compounds (Hemmamda et al., 1994) Kinetics and hydrolysis mechanism.

Propiedades

IUPAC Name |

2-chloro-5-(2-methoxyethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDINULDLEKHNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

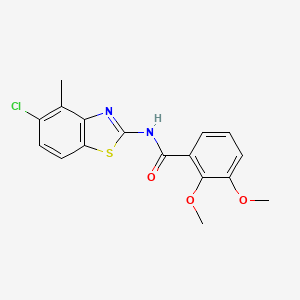

![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)

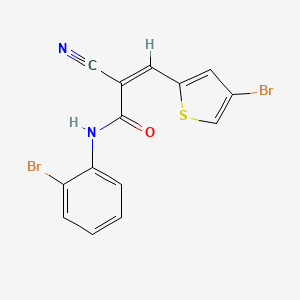

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

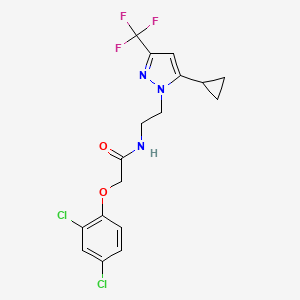

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2757363.png)

![5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2757366.png)

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)